N,N'-Dimethylisopropylmalonamide

Description

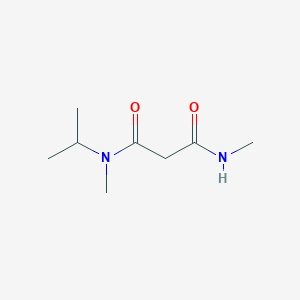

N,N'-Dimethylisopropylmalonamide is a malonamide derivative characterized by a central malonic acid backbone substituted with methyl and isopropyl groups on the nitrogen atoms. These compounds are known for their applications in coordination chemistry, solvent extraction processes, and as intermediates in organic synthesis. The methyl and isopropyl substituents may influence solubility, steric hindrance, and hydrogen-bonding capabilities compared to other derivatives.

Properties

CAS No. |

139416-19-6 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

N,N'-dimethyl-N'-propan-2-ylpropanediamide |

InChI |

InChI=1S/C8H16N2O2/c1-6(2)10(4)8(12)5-7(11)9-3/h6H,5H2,1-4H3,(H,9,11) |

InChI Key |

LHBCMJIGGYQYIR-UHFFFAOYSA-N |

SMILES |

CC(C)N(C)C(=O)CC(=O)NC |

Canonical SMILES |

CC(C)N(C)C(=O)CC(=O)NC |

Synonyms |

MeCO-psi(NH-CO)Val-NH-Me N,N'-dimethylisopropylmalonamide NDIPM |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N,N',N'-Tetraisobutyl-malonamide (CAS 14287-99-1)

- Structure : Central malonamide core with four isobutyl groups.

- Synthesis : Typically prepared via condensation of malonyl chloride with isobutylamine.

- Key Properties : Higher lipophilicity due to bulky isobutyl groups, making it suitable for metal ion extraction.

- Applications : Used in nuclear waste treatment for selective actinide separation.

N,N′-Dipropyloxamide

- Structure : Oxamide backbone with propyl substituents.

- Synthesis: Reaction of diethyl oxalate with n-propylamine in ethanol, followed by crystallization .

- Key Properties : Exhibits strong intermolecular hydrogen bonding (confirmed by XRD), leading to stable crystalline structures.

- Applications: Potential use in supramolecular chemistry and polymer science.

N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide (CAS 65050-91-1)

- Structure : Propanediamide with phenyl, methyl, and hydroxy substituents.

- Applications : Investigated for biomedical applications, including enzyme inhibition.

Comparative Data Table

Physicochemical and Functional Differences

- Solubility : Bulky alkyl groups (e.g., isobutyl ) reduce aqueous solubility, while polar groups (e.g., hydroxy ) enhance it.

- Steric Effects : Methyl/isopropyl substituents in this compound likely balance reactivity and steric shielding, unlike the highly hindered tetraisobutyl derivative .

- Hydrogen Bonding : Dipropyloxamide relies on NH groups for crystallization, whereas methyl/isopropyl substituents may limit this in this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.